molecular formula C8H4BrNO3 B1410276 4-Bromo-3-cyano-5-hydroxybenzoic acid CAS No. 1805417-11-1

4-Bromo-3-cyano-5-hydroxybenzoic acid

Cat. No.: B1410276
CAS No.: 1805417-11-1
M. Wt: 242.03 g/mol
InChI Key: YEGHYFIPWBQPQE-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-hydroxybenzoic acid (C₈H₄BrNO₃) is a multifunctional aromatic compound featuring a bromine atom at the 4-position, a cyano group at the 3-position, a hydroxyl group at the 5-position, and a carboxylic acid group at the 1-position. This unique substitution pattern imparts distinct electronic and steric properties, making it a compound of interest in pharmaceutical and organic synthesis research. The electron-withdrawing cyano and bromo groups enhance the acidity of the carboxylic acid moiety, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity.

Properties

IUPAC Name

4-bromo-3-cyano-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-7-5(3-10)1-4(8(12)13)2-6(7)11/h1-2,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGHYFIPWBQPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-cyano-5-hydroxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-cyano-5-hydroxybenzoic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 4-Bromo-3-cyano-5-hydroxybenzoic acid.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-Bromo-3-cyano-5-carboxybenzoic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as ammonia, amines, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-3-cyano-5-carboxybenzoic acid.

    Reduction: 4-Bromo-3-amino-5-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-cyano-5-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine, cyano, and hydroxyl groups can influence its binding affinity and specificity for different molecular targets. The pathways involved may include inhibition of key enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-bromo-3-cyano-5-hydroxybenzoic acid with key analogs:

Compound Name Molecular Formula Substituents Key Properties Applications References
4-Bromo-3-cyano-5-hydroxybenzoic acid C₈H₄BrNO₃ Br (4), CN (3), OH (5), COOH High acidity (strong EWG effects), polar, H-bonding capability Research, drug intermediates N/A
4-Hydroxybenzoic acid C₇H₆O₃ OH (4), COOH Moderate acidity (pKa ~4.5), water-soluble R&D, preservatives
4-Bromobenzoic acid C₇H₅BrO₂ Br (4), COOH Lower solubility in water; pKa ~2.9 Manufacturing, lab reagents
5-Bromo-2-methoxybenzoic acid C₈H₇BrO₃ Br (5), OMe (2), COOH Methoxy group reduces acidity; lipophilic Synthetic intermediates
3-Bromo-4-hydroxy-5-nitrobenzoic acid C₇H₄BrNO₅ Br (3), OH (4), NO₂ (5), COOH Very high acidity (nitro EWG); thermally unstable Specialized synthesis
Methyl 4-bromo-3-hydroxybenzoate C₈H₇BrO₃ Br (4), OH (3), COOCH₃ Esterification reduces reactivity; enhanced volatility Organic synthesis

Key Comparative Insights

Acidity and Electronic Effects
  • The cyano group in 4-bromo-3-cyano-5-hydroxybenzoic acid is a stronger electron-withdrawing group (EWG) than the methoxy group in 5-bromo-2-methoxybenzoic acid, resulting in significantly higher acidity .
  • 3-Bromo-4-hydroxy-5-nitrobenzoic acid exhibits the highest acidity due to the nitro group’s strong EWG effect, though its stability is compromised compared to the cyano analog .
Solubility and Reactivity
  • The hydroxyl group in 4-bromo-3-cyano-5-hydroxybenzoic acid enhances solubility in polar solvents compared to 4-bromobenzoic acid, which lacks hydroxyl substitution .
  • Methyl 4-bromo-3-hydroxybenzoate (an ester derivative) shows reduced hydrogen-bonding capacity and higher lipophilicity, limiting its use in aqueous reactions .

Research Findings and Implications

Substituent Position and Steric Effects

  • The 4-bromo substituent in the target compound is para to the carboxylic acid group, allowing resonance stabilization that is absent in analogs like 3-bromo-4-hydroxy-5-nitrobenzoic acid .
  • 5-Bromo-2-methoxybenzoic acid (Br at position 5) exhibits reduced steric hindrance compared to the target compound, favoring reactions at the ortho position .

Biological Activity

4-Bromo-3-cyano-5-hydroxybenzoic acid is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

4-Bromo-3-cyano-5-hydroxybenzoic acid features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid backbone. This arrangement contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of 4-Bromo-3-cyano-5-hydroxybenzoic acid primarily involves its role as an enzyme inhibitor . It may bind to the active sites of enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. The presence of the bromine, cyano, and hydroxyl groups enhances its binding affinity to specific molecular targets, influencing various biological pathways.

Biological Activity

Research indicates that 4-Bromo-3-cyano-5-hydroxybenzoic acid exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation processes.
  • Antimicrobial Effects : There is evidence of its effectiveness against certain bacterial strains, indicating potential use in antimicrobial applications.

Data Table: Biological Activities Summary

Biological Activity Description Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX enzymes
AntimicrobialEffective against specific bacteria

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of 4-Bromo-3-cyano-5-hydroxybenzoic acid using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to untreated controls. This suggests its potential application in preventing oxidative damage in biological systems.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit COX enzymes. The results indicated that 4-Bromo-3-cyano-5-hydroxybenzoic acid exhibited competitive inhibition with an IC50 value indicating effective enzyme inhibition at low concentrations. This positions the compound as a candidate for further development as an anti-inflammatory agent.

Comparison with Similar Compounds

To better understand the uniqueness of 4-Bromo-3-cyano-5-hydroxybenzoic acid, it is useful to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
4-Bromo-3-hydroxybenzoic acidLacks cyano groupLimited anti-inflammatory activity
3-Cyano-5-hydroxybenzoic acidLacks bromine atomReduced binding affinity
4-Bromo-3-cyano-5-methoxybenzoic acidContains methoxy groupDifferent reactivity profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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